molecular formula C14H19N5O2 B2440770 8-Butyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 887466-43-5

8-Butyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione

Cat. No. B2440770
CAS RN: 887466-43-5
M. Wt: 289.339
InChI Key: BFCQVQRWBWSXDJ-UHFFFAOYSA-N
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Description

8-Butyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). PDEs are enzymes that break down cAMP, an important secondary messenger molecule that regulates various cellular processes. Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.

Scientific Research Applications

Development of Analytical Methods

High-Performance Thin-Layer Chromatography for Linagliptin : Linagliptin, chemically related due to the imidazolino[1,2-h]purine structure, has been analyzed using high-performance thin-layer chromatography (HPTLC). This method is noted for its specificity, sensitivity, and ability to detect degradation products, indicating its utility in quality control and stability testing of pharmaceutical compounds (Rode & Tajne, 2021).

Synthetic Biology and Chemical Synthesis

Unnatural Base Pairs in Synthetic Biology : Research into the development of unnatural base pairs for synthetic biology highlights the potential of imidazolino derivatives. These studies aim to expand the genetic alphabet and enhance DNA's capabilities for novel functions, demonstrating the compound's relevance in biotechnological applications (Saito-Tarashima & Minakawa, 2018).

Hydantoin Derivatives Review : Hydantoins, structurally related to the queried compound through the imidazole ring, show diverse biological and pharmacological activities. They are significant in medicinal chemistry for their therapeutic potential and role in synthesizing non-natural amino acids, indicating the broad applicability of similarly structured compounds in drug development (Shaikh et al., 2023).

Environmental and Material Sciences

Phenolic Antioxidants Environmental Impact : The study on synthetic phenolic antioxidants, though not directly related, highlights the importance of chemical stability and potential toxicological effects of synthetic compounds. It underscores the need for environmentally friendly derivatives with lower toxicity, relevant to the development and application of any new chemical entities (Liu & Mabury, 2020).

properties

IUPAC Name

6-butyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-5-6-7-18-8(2)9(3)19-10-11(15-13(18)19)17(4)14(21)16-12(10)20/h5-7H2,1-4H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCQVQRWBWSXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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